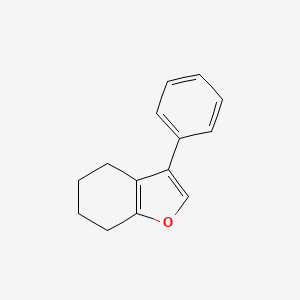

3-Phenyl-4,5,6,7-tetrahydro-1-benzofuran

Description

Structure

3D Structure

Properties

CAS No. |

88928-42-1 |

|---|---|

Molecular Formula |

C14H14O |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

3-phenyl-4,5,6,7-tetrahydro-1-benzofuran |

InChI |

InChI=1S/C14H14O/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h1-3,6-7,10H,4-5,8-9H2 |

InChI Key |

DEDVCHXHRANEEU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=CO2)C3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 3 Phenyl 4,5,6,7 Tetrahydro 1 Benzofuran Derivatives

Electrophilic Substitution Reactions on the Benzofuran (B130515) Scaffold

The benzofuran ring system is generally reactive towards electrophiles. The position of electrophilic attack is governed by the stability of the resulting carbocation intermediate (sigma complex) and the directing effects of existing substituents. For the parent benzofuran, electrophilic substitution can occur at either the C2 or C3 position of the furan (B31954) ring.

In the case of 3-Phenyl-4,5,6,7-tetrahydro-1-benzofuran, the C3 position is already occupied by a phenyl group. This directs electrophilic attack primarily to the C2 position, which is the most electron-rich site on the furan ring. The phenyl group at C3 does not significantly hinder this reactivity, and various electrophilic substitution reactions are expected to proceed at the C2 position. For instance, Vilsmeier-Haack formylation or Friedel-Crafts acylation of 3-substituted benzofurans typically yields the corresponding 2-substituted products.

Studies on analogous 2,3-disubstituted benzofuran systems provide insight into these reactions. For example, the bromination and nitration of 7-methoxy-2,3-diphenylbenzofuran have been shown to occur on the benzene (B151609) ring portion of the benzofuran nucleus, specifically at the C6 position, guided by the activating methoxy (B1213986) group at C7. researchgate.net This highlights that while the furan ring's C2 position is electronically favored, strong activating or deactivating groups on the carbocyclic portion of the molecule can direct substitution to the benzene ring instead.

Table 1: Representative Electrophilic Substitution Reactions on Substituted Benzofuran Scaffolds

| Starting Material | Reagent(s) | Position of Substitution | Product Type |

| 3-Phenyl-5,7-dimethoxybenzo[b]furan | DMF, POCl₃ (Vilsmeier reagent) | C2 | 2-Formyl derivative |

| 2-Methyl-4,7-dihydrobenzofuran | 4-Methoxybenzoyl chloride, SnCl₄ | C3 | 3-Aroyl derivative |

| 7-Methoxy-2,3-diphenylbenzofuran | Br₂ in CCl₄ | C6 | 6-Bromo derivative |

| 7-Hydroxy-2,3-diphenylbenzofuran | HNO₃, Ac₂O | C4 & C6 | 4,6-Dinitro derivative |

This table presents data from analogous systems to illustrate the principles of electrophilic substitution on the benzofuran core.

Reactivity Profiles of the Tetrahydro Ring System

The 4,5,6,7-tetrahydro ring of the benzofuran scaffold is a saturated alicyclic system, and its reactivity is analogous to that of a substituted cyclohexane (B81311). The primary transformations involving this ring are oxidation and dehydrogenation to achieve aromatization.

Dehydrogenative Aromatization: Aromatization of the tetrahydro ring is a key transformation, converting the 4,5,6,7-tetrahydro-1-benzofuran (B2916876) core into a fully aromatic benzofuran system. This process is typically achieved through catalytic dehydrogenation. wikipedia.org This reaction is environmentally favorable as it often uses an oxidant like oxygen or employs a hydrogen transfer strategy, generating water as the main byproduct. rsc.org Catalysts based on platinum are effective for this transformation. wikipedia.org Electrochemical methods have also been developed for the aromatization of similar saturated heterocyclic systems, such as the bromide-mediated anodic aromatization of 1,2,3,4-tetrahydrocarbazoles to carbazoles. chemistryviews.org This suggests that similar electrochemical protocols could be applicable to this compound.

Oxidation: The saturated ring can undergo oxidation at its methylene (B1212753) (CH₂) groups. For example, manganese(III) acetate (B1210297) has been used to mediate the acetoxylation of related 4-oxo-4,5,6,7-tetrahydrobenzofuran derivatives, introducing an acetate group onto the saturated ring. researchgate.net This reaction proceeds via the formation of an α'-oxo radical, which then reacts to form the acetoxylated product. researchgate.net Such reactions provide a pathway to further functionalize the tetrahydro ring system.

Investigations into Cleavage and Ring-Opening Reactions

The benzofuran ring, despite its aromatic character, can undergo cleavage under specific conditions, providing access to functionalized phenolic derivatives. researchgate.netresearchgate.net These reactions often involve the scission of the C2-O bond of the furan ring.

Transition-Metal Catalyzed Ring-Opening: Transition metals, particularly nickel, have been extensively used to catalyze the ring-opening of benzofurans. researchgate.netresearchgate.net These reactions involve the selective cleavage of the C-O bond. A copper-catalyzed ring-opening silylation of benzofurans has been developed, which employs a disilane (B73854) reagent to afford (E)-o-(β-silylvinyl)phenols with high stereoselectivity. researchgate.net

Acid-Catalyzed Ring-Opening and Rearrangement: Acidic conditions can promote the ring-opening of dihydrobenzofuran intermediates, which can be relevant to the derivatives of this compound. For instance, the treatment of 2,3-dihydrobenzofurans with strong acids can lead to a diprotonated intermediate that undergoes THF ring opening. rsc.org The resulting intermediate can then re-cyclize to form isomeric benzofuran products, such as 3-formylbenzofurans instead of the expected 3-acylbenzofurans. rsc.org

Ring Expansion Reactions: While less common for the benzofuran system itself, related five-membered oxygen heterocycles can undergo ring expansion. Photochemical methods, for example, can be used for the ring expansion of oxetanes into tetrahydrofurans via ylide intermediates, a process that proceeds through a diradical pathway. rsc.orgresearchgate.net

Table 2: Examples of Ring-Opening and Cleavage Reactions of Benzofuran Derivatives

| Substrate Type | Reagents/Catalyst | Key Transformation | Product Type |

| Benzofurans | Copper catalyst, Disilane | C2-O bond cleavage and silylation | (E)-o-(β-silylvinyl)phenols |

| 2,3-Dihydrobenzofurans | p-TsOH, (CF₃)₂CHOH (strong acid) | Ring-opening/rearrangement | 3-Formylbenzofurans |

| Diaryl-furans | Nickel catalyst, Chiral NHC ligand | Enantioselective arylative ring-opening | Axially chiral biaryl phenols |

This table summarizes findings from various benzofuran and furan systems to illustrate the scope of ring-opening reactions.

Mechanistic Elucidation of Synthetic Pathways

The synthesis of 3-substituted-4,5,6,7-tetrahydro-1-benzofurans can be achieved through various strategies, with the final cyclization to form the furan ring being the key step.

Titanium-Promoted Cyclization: A direct, one-pot synthesis of benzofurans from phenols and α-haloketones can be promoted by titanium tetrachloride (TiCl₄). nih.gov The proposed mechanism involves an initial Friedel-Crafts-type alkylation of the phenol (B47542) with the α-haloketone, followed by an intramolecular cyclodehydration to form the furan ring. nih.gov TiCl₄ acts as both a Lewis acid to facilitate the alkylation and as a dehydrating agent for the final cyclization step. nih.gov

Palladium/Copper-Catalyzed Cross-Coupling and Cyclization: A powerful method for constructing the benzofuran scaffold is the Sonogashira cross-coupling of o-iodophenols with terminal alkynes, catalyzed by a combination of palladium and copper complexes. nih.gov This is followed by an intramolecular cyclization of the resulting o-alkynylphenol intermediate. The reaction is typically performed in the presence of a base.

Iridium-Catalyzed Cyclodehydration: The cyclodehydration of α-aryloxy ketones can be catalyzed by an Iridium(III) complex in the presence of Cu(OAc)₂ as a co-catalyst. organic-chemistry.org This method allows for the efficient synthesis of multisubstituted benzofurans at ambient temperature. organic-chemistry.org

Mechanism of TiCl₄-Promoted Synthesis of Benzofurans from Phenols and α-Haloketones

graph TD A[Phenol + α-Haloketone] -->|TiCl₄| B(O-Alkylation); B --> C{α-Phenoxyketone Intermediate}; C -->|TiCl₄, -H₂O| D(Intramolecular Cyclodehydration); D --> E[Benzofuran Product];

This flowchart illustrates a proposed mechanistic pathway for the one-pot synthesis of benzofurans. nih.gov

Computational and Theoretical Investigations of 3 Phenyl 4,5,6,7 Tetrahydro 1 Benzofuran and Its Analogues

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. This method is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations can predict various molecular properties, including geometry, reaction energies, and spectroscopic parameters.

For derivatives of benzofuran (B130515), DFT has been employed to explore their structure, reactivity, and potential applications. For instance, studies on 2-phenylbenzofuran (B156813) derivatives have utilized DFT to determine stable conformers and to analyze their nonlinear optical (NLO) properties. researchgate.net Similarly, research on benzofuran-stilbene hybrid compounds has used DFT to investigate their antioxidant activities. nih.gov These studies highlight the versatility of DFT in understanding the behavior of molecules structurally related to 3-Phenyl-4,5,6,7-tetrahydro-1-benzofuran.

Analysis of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The distribution and energy of these orbitals provide insights into the reactive sites of a molecule.

In studies of benzofuran derivatives, the location of the HOMO and LUMO is often analyzed. For example, in many aromatic heterocyclic compounds, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions. This distribution helps in predicting the sites for electrophilic and nucleophilic attacks. For a molecule like this compound, the phenyl ring and the benzofuran moiety would be key areas of interest for FMO analysis.

Global Reactivity Descriptors (GRDs) and Chemical Reactivity Predictions

A large HOMO-LUMO energy gap generally indicates high stability and low reactivity, which corresponds to a high chemical hardness. nih.govnih.gov Conversely, a small HOMO-LUMO gap suggests higher reactivity and lower stability. Computational studies on benzofuran analogues often include the calculation of these descriptors to compare the reactivity of different derivatives. For instance, a study on 1-benzofuran-2-carboxylic acid calculated these properties to understand its molecular stability and reactivity. nih.gov

Below is an interactive table showcasing typical global reactivity descriptors calculated for an analogous benzofuran derivative.

| Parameter | Formula | Value (eV) for 1-benzofuran-2-carboxylic acid |

| EHOMO | - | -6.367 |

| ELUMO | - | -1.632 |

| Energy gap (ΔE) | ELUMO - EHOMO | 4.735 |

| Ionization Potential (I) | -EHOMO | 6.367 |

| Electron Affinity (A) | -ELUMO | 1.632 |

| Global Hardness (η) | (I - A) / 2 | 2.367 |

| Global Softness (S) | 1 / (2η) | 0.211 |

| Electronegativity (χ) | (I + A) / 2 | 3.999 |

| Electrophilicity Index (ω) | μ2 / (2η) | 3.374 |

Data sourced from a study on 1-benzofuran-2-carboxylic acid. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

In computational studies of heterocyclic compounds, MEP analysis is frequently used to identify reactive sites. For a molecule like this compound, the oxygen atom of the furan (B31954) ring is expected to be a region of high negative potential, making it a likely site for electrophilic interaction. The hydrogen atoms of the phenyl ring and the tetrahydrofuran (B95107) moiety would likely exhibit positive potential. Studies on similar molecules, such as 2-phenylbenzofuran, have utilized MEP to understand their intermolecular interactions. researchgate.net

Evaluation of HOMO-LUMO Energy Gaps

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. nih.govnih.gov A large energy gap implies high stability, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov This parameter is often correlated with the molecule's biological activity and its potential applications in materials science.

The HOMO-LUMO gap can be calculated using DFT and can also be estimated from UV-Vis spectroscopy. biosynth.com For various benzofuran derivatives, this gap has been calculated to be in the range of 3-5 eV. For example, a study on a specific benzofuran derivative reported a HOMO-LUMO gap of 4.735 eV. nih.gov The magnitude of the gap is influenced by the substituents on the benzofuran core.

The following table presents calculated HOMO-LUMO energy gaps for some benzofuran analogues.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 1-benzofuran-2-carboxylic acid | B3LYP/6-31G(d,p) | -6.367 | -1.632 | 4.735 | nih.gov |

| (5-methyl-benzofuran-3-yl)-acetic acid hydrazide | DFT/B3LYP/6-31G(d) | - | - | - | nist.gov |

| Dehydro-δ-viniferin | B3LYP/6-311G(d,p) | - | - | - | nih.gov |

Prediction of Electronic and Spectroscopic Properties

DFT calculations are also instrumental in predicting the electronic and spectroscopic properties of molecules, such as their UV-Vis absorption spectra. Time-dependent DFT (TD-DFT) is a common method used to calculate the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in an experimental spectrum.

For benzofuran derivatives, TD-DFT has been used to simulate their UV-Vis spectra, often showing good agreement with experimental data. researchgate.net The electronic transitions, such as π → π* and n → π*, can be identified and analyzed. The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to provide more accurate predictions of spectroscopic properties in solution.

Molecular Dynamics Simulations

While specific MD simulation studies on this compound are not readily found, this technique has been applied to understand the interaction of benzofuran derivatives with biological targets. For example, MD simulations could be used to study how a molecule like this compound might bind to a protein active site. Such simulations can provide insights into the binding mode, the key interacting residues, and the stability of the protein-ligand complex. Studies on other heterocyclic compounds, such as 1-phenyl-4-benzoyl-1-hydro-triazole, have utilized MD simulations to understand their interaction mechanisms with target proteins.

Conformational Analysis and Stability

Computational studies, including molecular mechanics calculations, are crucial for understanding the three-dimensional structure and stability of this compound and its analogues. These analyses reveal the preferred spatial arrangement of atoms and the energy associated with different conformations.

For analogous structures like 1-phenyl-1,2,3,4-tetrahydroisoquinolines, molecular mechanics calculations (MM2) have been employed to explore the conformational space. psu.edu These studies often involve energy minimization from various starting geometries to ensure a thorough exploration of possible conformations. psu.edu Techniques such as ring inversion of the heterocycle and dihedral driver calculations on the phenyl ring are utilized to identify energy minima. psu.edu In many tetrahydroisoquinoline analogues, the six-membered heterocyclic ring typically adopts a half-chair conformation, with bulky substituents like phenyl rings favoring a pseudo-equatorial position to minimize steric hindrance. psu.edu

Exploration of Intermolecular Interactions

The biological activity and physical properties of this compound and its analogues are significantly influenced by their intermolecular interactions. These non-covalent interactions dictate how molecules recognize and bind to each other and to biological macromolecules.

A common and important intermolecular force is the C-H···π interaction. This has been observed in the crystal structure of related compounds, where a methyl hydrogen atom interacts with the phenyl ring of a phenylsulfinyl substituent. researchgate.net In other instances, adjacent molecules can be interlinked through weak intermolecular C-H⋯π interactions. nih.gov The introduction of fluorine atoms into the phenyl ring can enhance π-π stacking through electrostatic interactions, a phenomenon known as phenyl-perfluorophenyl polar-π interaction. polimi.it While these interactions are relatively weak in water, their strength can be significantly increased by encapsulation within a host molecule. polimi.it

Halogen bonding is another critical intermolecular interaction, particularly for halogenated derivatives. nih.gov The addition of bromine, chlorine, or fluorine atoms to the benzofuran ring can lead to a significant increase in anticancer activities. nih.gov This is attributed to the ability of halogens to form attractive interactions between the electrophilic halogen and nucleophilic sites on other molecules, thereby improving binding affinity. nih.gov The position of the halogen on the benzofuran ring is a critical factor in determining its biological activity. nih.gov

Intramolecular interactions also play a role in stabilizing the molecular structure. For example, intramolecular C-H···N and C-H···O interactions have been observed in related heterocyclic compounds. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new compounds and for understanding the molecular features that are important for a specific biological effect.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for benzofuran derivatives and related heterocyclic compounds has been a significant area of research. researchgate.netnih.govnih.gov These models are constructed using statistical methods such as multiple linear regression (MLR) and artificial neural networks (ANN). researchgate.net For instance, QSAR studies have been successfully applied to explore the relationship between the structure of benzofuran derivatives and their antioxidant activity. researchgate.net

In a typical QSAR study, a dataset of compounds with known biological activities (e.g., IC50 values) is used. nih.govresearchgate.net This dataset is often divided into a training set, used to build the model, and a test set, used to validate the model's predictive power. nih.govnih.gov For example, in a study on 15-lipoxygenase inhibitors, 18 statistically significant consensus QSAR models were developed using a combination of MNA (Multilevel Neighborhoods of Atoms) and QNA (Quantitative Neighborhoods of Atoms) descriptors, along with whole molecular descriptors. nih.gov Similarly, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for various biological targets and have shown significant predictive ability. nih.gov These models can guide the design of new, more potent analogues by predicting their activity before synthesis. nih.gov

Identification of Key Molecular Descriptors and Their Contributions

A crucial aspect of QSAR modeling is the identification of molecular descriptors that are significantly correlated with the biological activity of interest. nih.gov These descriptors are numerical representations of the chemical and physical properties of the molecules. They can be broadly categorized into several types, including:

Topological descriptors: These describe the connectivity of atoms in a molecule, such as topological length and volume. nih.gov

Electronic descriptors: These relate to the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) energy and the lowest unoccupied molecular orbital (LUMO) energy. researchgate.net

Physicochemical descriptors: These include properties like molar weight, surface area, and the octanol-water partition coefficient (logP), which is a measure of lipophilicity. nih.govresearchgate.net

Quantum-chemical descriptors: These are derived from quantum chemical calculations and can provide detailed information about the electronic structure of a molecule. nih.gov

For example, in a QSAR study of benzofuran derivatives with antioxidant activity, descriptors like molar weight, surface area, octanol-water partition coefficient, hydration energy, HOMO energy, and LUMO energy were used as input data. researchgate.net In another study on 15-lipoxygenase inhibitors, a combination of MNA, QNA, and whole molecular descriptors like topological length, topological volume, and lipophilicity were used to develop the models. nih.gov The selection of appropriate descriptors is a critical step, and various methods, such as the SCR (Stepwise Variable Selection) method, are employed for this purpose. nih.gov

The table below provides an example of descriptors that could be used in a QSAR study of this compound analogues.

| Descriptor Type | Example Descriptors | Potential Contribution to Activity |

| Topological | Topological Length, Topological Volume | Related to the size and shape of the molecule, which can influence binding to a receptor. |

| Electronic | HOMO Energy, LUMO Energy | Reflect the molecule's ability to donate or accept electrons, which is important for many biological interactions. |

| Physicochemical | LogP (Lipophilicity), Molar Weight, Surface Area | Lipophilicity affects the molecule's ability to cross cell membranes, while size and surface area can impact receptor fit. |

Statistical Validation and Robustness of QSAR Models

The validation of a QSAR model is essential to ensure its reliability and predictive power. scielo.brresearchgate.net Both internal and external validation techniques are employed to assess the model's performance. nih.gov

Internal validation involves assessing the model's performance on the training set data. A common method is leave-one-out cross-validation (LOO-CV), where the model is repeatedly built with one compound removed from the training set and then used to predict the activity of the removed compound. scielo.br The cross-validated correlation coefficient (q²) is a key statistic derived from this process. A q² value greater than 0.5 is generally considered indicative of a good model, while a value greater than 0.6 suggests suitability for predicting the activity of other compounds in the same series. nih.gov A large difference between the conventional correlation coefficient (R²) and q² (e.g., > 0.3) can indicate overfitting of the model. scielo.br

External validation is a more stringent test of a model's predictive ability, as it involves predicting the activity of an independent set of compounds (the test set) that were not used in model development. nih.gov The predictive ability is often assessed by the predictive R² (R²pred), which is calculated based on the correlation between the observed and predicted activities for the test set compounds. nih.govnih.gov

The robustness of a QSAR model is its ability to maintain its predictive performance when faced with minor perturbations in the data or model parameters. scielo.br Leave-N-out cross-validation (LNO-CV), where multiple compounds are left out, is a recommended method to test model robustness. scielo.br The stability of the model can also be assessed by parameters that measure the variation in performance upon data resampling. nih.gov

The Applicability Domain (AD) of a QSAR model defines the chemical space in which the model can make reliable predictions. nih.govmdpi.com It is crucial to determine the AD to ensure that predictions are only made for compounds that are similar to those in the training set. mdpi.com

The table below summarizes key statistical parameters used for QSAR model validation.

| Parameter | Description | Acceptable Value |

| R² | Coefficient of determination (goodness of fit) | > 0.6 |

| q² (or Q²) | Cross-validated correlation coefficient (internal validation) | > 0.5 |

| R²pred | Predictive R² (external validation) | > 0.6 |

| RMSE | Root Mean Square Error | Lower values are better |

Structure Activity Relationship Sar Studies of 3 Phenyl 4,5,6,7 Tetrahydro 1 Benzofuran Derivatives in Biological Contexts

Elucidating Core Structural Requirements for Modulatory Effects

For the broader class of benzofuran (B130515) derivatives, specific structural features are consistently identified as crucial for their biological activity. Studies have frequently highlighted the importance of substituents at particular positions on the benzofuran core. For instance, substitutions at the C-2 position have been found to be critical for the cytotoxic activity of certain benzofuran derivatives. nih.govnih.gov The introduction of ester or various heterocyclic rings at this position can significantly influence the compound's selectivity and potency against cancer cells. nih.govnih.gov

Furthermore, the presence of specific functional groups on the benzene (B151609) portion of the benzofuran ring, such as hydroxyl or amino groups at the C-5 position, is closely related to the antibacterial activity of the compounds. nih.gov The phenolic hydroxy group, in particular, is often considered crucial for modulating anticancer activity, as it can act as a hydrogen-donating group, promoting favorable interactions with biological targets. nih.gov These findings suggest that for 3-Phenyl-4,5,6,7-tetrahydro-1-benzofuran, the integrity of the benzofuran core, the nature of the phenyl group at C-3, and potential substitutions on both the aromatic and saturated rings are likely key determinants of its biological profile.

Impact of Phenyl Substituent Variations on Biological Activity

While specific data on the this compound scaffold is limited, SAR studies on other phenyl-substituted benzofurans provide valuable insights. The nature and position of substituents on a phenyl ring can dramatically alter a compound's biological effects by modifying its electronic, hydrophobic, and steric properties.

For example, in various classes of benzofuran derivatives, the addition of halogen atoms (fluorine, chlorine, bromine) to a phenyl substituent has been shown to enhance cytotoxic properties. nih.govsemanticscholar.org This is often attributed to the hydrophobic and electron-donating nature of halogens, which can improve binding affinity to target proteins. nih.gov Several studies have noted that the position of the halogen is a critical determinant of activity, with the para-position on the phenyl ring frequently yielding the highest potency. nih.govsemanticscholar.org Similarly, the introduction of hydroxyl groups on a phenyl ring has been linked to good antitubercular activity in some benzofuran series. nih.gov

These general principles suggest that modifying the phenyl ring of this compound with various substituents could be a potent strategy for modulating its biological activity.

Table 1: Effect of Phenyl Ring Substitution on the Antibacterial Activity of Certain Benzofuran Derivatives

| Compound Class | Phenyl Ring Substituent | Observed Activity |

|---|---|---|

| 2-arylbenzofurans | 4-Bromo | Excellent antibacterial activity nih.gov |

Note: This table is illustrative of general trends in benzofuran derivatives and not specific to this compound.

Influence of Tetrahydro Ring Modifications on Biological Profile

Stereochemical Implications in SAR

Stereochemistry is a critical factor in the biological activity of many drugs, as biological targets like enzymes and receptors are chiral. Although specific stereochemical studies for this compound were not found, the principles of stereoselectivity are universally applicable in medicinal chemistry.

If chiral centers exist within the molecule, for instance, through substitution on the tetrahydro ring, it is highly probable that one enantiomer or diastereomer will exhibit significantly greater activity than the others. This is because the precise three-dimensional arrangement of atoms is necessary for optimal interaction with the binding site of a target protein. For many biologically active compounds, the difference in potency between stereoisomers can be several orders of magnitude.

Design and SAR of Hybrid Chemical Entities

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, better efficacy, or a dual mode of action. Benzofuran is a popular scaffold for creating such hybrids. semanticscholar.org

Researchers have designed and synthesized various benzofuran hybrids by linking the benzofuran core to other biologically active heterocyclic systems, such as piperazine, imidazole, triazole, and oxadiazole. mdpi.com For example, benzofuran-triazole hybrids have been investigated as potential anti-inflammatory and acetylcholinesterase inhibiting agents. mdpi.com The SAR of these hybrids often reveals that the linker connecting the two moieties and the specific substitution patterns on both pharmacophores are critical for the resulting biological activity. This approach suggests that hybrid molecules incorporating the this compound scaffold could be a promising avenue for discovering novel therapeutic agents.

In Vitro Biological Evaluation and Mechanistic Insights of 3 Phenyl 4,5,6,7 Tetrahydro 1 Benzofuran Derivatives

Antioxidant Activity Investigations (in vitro mechanistic studies)

There is a notable lack of research into the antioxidant properties of 3-Phenyl-4,5,6,7-tetrahydro-1-benzofuran derivatives. While various benzofuran (B130515) compounds have been evaluated for their antioxidant potential, specific studies on this scaffold are absent.

Free Radical Scavenging Mechanisms (HAT, SET-PT, SPLET)

No published studies were identified that investigate the specific free radical scavenging mechanisms of this compound derivatives. Research on other benzofuran-related structures, such as benzofuran-1,3-thiazolidin-4-one derivatives, has explored mechanisms like Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET) using theoretical methods. These studies suggest that the preferred mechanism can be influenced by the solvent and the nature of substituents on the benzofuran core. However, this information is not directly applicable to the this compound scaffold.

Correlation of Thermodynamic Descriptors with Antioxidant Potency

In the absence of experimental data on the antioxidant activity of this compound derivatives, no studies correlating thermodynamic descriptors with their antioxidant potency could be found. For other classes of benzofurans, theoretical studies have shown that parameters such as bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA) can be correlated with their free radical scavenging capabilities.

Anticancer Activity Studies (in vitro cellular mechanisms)

The anticancer potential of the specific this compound scaffold remains unexplored in the scientific literature. While the broader benzofuran chemical family has been a source of interest in oncology research, with many derivatives showing promising results, data on this particular compound is not available.

In Vitro Inhibitory Effects on Cancer Cell Lines

No studies reporting the in vitro inhibitory effects of this compound derivatives on specific cancer cell lines have been published. For context, other benzofuran derivatives, such as certain benzofuran-substituted chalcones and isobenzofuran-5-carboxamides, have demonstrated cytotoxic activity against various cancer cell lines including those from breast (MCF-7, MDA-MB-231), lung (A549, H1299), and prostate (LNCaP, PC3) cancers. For instance, some benzofuran-substituted chalcones exhibited high cytotoxic activity with IC50 values in the low micromolar range against these cell lines.

Mechanisms of Action at the Cellular and Molecular Level (e.g., apoptosis induction)

Due to the lack of research on the anticancer activity of this compound derivatives, their mechanisms of action at the cellular and molecular level have not been elucidated. Studies on other benzofuran compounds have shown that they can induce cancer cell death through apoptosis. For example, certain benzofuran-substituted chalcones were found to trigger apoptosis through the extrinsic pathway. Similarly, some isobenzofuran-5-carboxamide derivatives have been shown to induce apoptosis in prostate cancer cells. However, it is crucial to note that these findings cannot be extrapolated to the specific compound of interest without dedicated experimental validation.

Antimicrobial Activity Assessments (in vitro)

The scientific literature lacks specific studies on the in vitro antimicrobial activity of this compound and its derivatives. The broader class of benzofuran derivatives has been investigated for activity against a range of microbial pathogens. For instance, various synthesized benzofuran derivatives have been tested against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium, as well as fungal strains like Candida albicans. However, reports on the antimicrobial spectrum and potency, including Minimum Inhibitory Concentration (MIC) values, for the specific this compound scaffold are not present in the available literature.

Antibacterial Spectrum and Efficacy

Derivatives of the benzofuran scaffold have been the subject of extensive research to evaluate their efficacy against a range of bacterial pathogens. Studies have shown that substitutions at various positions on the benzofuran ring system can significantly influence the antibacterial activity and the spectrum of susceptible strains. nih.gov

One study synthesized and screened seventeen 3-methanone-6-substituted-benzofuran derivatives for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The targeted bacteria included Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), and Bacillus subtilis. nih.gov The findings revealed that the substitutions at the C-6 and C-3 positions of the benzofuran core play a crucial role in the potency and specificity of the antibacterial action. nih.gov

Specifically, compounds that featured a hydroxyl group at the C-6 position demonstrated excellent, broad-spectrum antibacterial activity against all five tested strains, with Minimum Inhibitory Concentration (MIC₈₀) values ranging from 0.78 to 12.5 µg/mL. nih.gov In contrast, derivatives with an imine group or a (3,4,5-trimethoxyphenyl)methanone group at the C-3 position showed selective and potent activity primarily against S. aureus, with MIC₈₀ values between 3.12 and 12.5 µg/mL. nih.gov

In another line of research, novel benzofuran-triazole hybrids were synthesized and assessed. Among these, a derivative with 3,4-dimethyl substituents, identified as compound 10b, emerged as the most potent antibacterial agent against Bacillus subtilis. nih.gov

Table 1: Antibacterial Efficacy (MIC₈₀) of Selected Benzofuran Derivatives

| Compound Class | Substitution | Test Organism | MIC₈₀ (µg/mL) | Source |

|---|---|---|---|---|

| 6-hydroxy-benzofuran | Hydroxyl at C-6 (e.g., 5a, 5b, 5c, 12) | E. coli | 0.78-12.5 | nih.gov |

| 6-hydroxy-benzofuran | Hydroxyl at C-6 (e.g., 5a, 5b, 5c, 12) | S. aureus | 0.78-12.5 | nih.gov |

| 6-hydroxy-benzofuran | Hydroxyl at C-6 (e.g., 5a, 5b, 5c, 12) | MRSA | 0.78-12.5 | nih.gov |

| 6-hydroxy-benzofuran | Hydroxyl at C-6 (e.g., 5a, 5b, 5c, 12) | B. subtilis | 0.78-12.5 | nih.gov |

| 6-hydroxy-benzofuran | Hydroxyl at C-6 (e.g., 5a, 5b, 5c, 12) | P. aeruginosa | 0.78-12.5 | nih.gov |

| 3-substituted-benzofuran | Imine at C-3 (e.g., 15) | S. aureus | 3.12-12.5 | nih.gov |

| 3-substituted-benzofuran | (3,4,5-trimethoxyphenyl) methanone (B1245722) at C-3 (e.g., 7e) | S. aureus | 3.12-12.5 | nih.gov |

Antifungal Spectrum and Efficacy

The antifungal potential of benzofuran derivatives has been investigated against several pathogenic fungi. A series of novel benzofuran-triazole hybrids were designed, synthesized, and evaluated for their in vitro antifungal activity against five fungal strains: Candida albicans, Cryptococcus neoformans, Candida zeylanoides, Trichophyton rubrum, and Rhodotorula rubra. nih.gov The results from a microdilution broth method indicated that the synthesized compounds exhibited moderate to satisfactory antifungal activity. nih.govresearchgate.net

Preliminary structure-activity relationship (SAR) analysis suggested that the nature of substituents on the phenyl ring at the C-2 position of the benzofuran core influenced the antifungal efficacy. For instance, derivatives with a di-fluorine-substituted phenyl ring were found to be more effective than those with a mono-fluorine substitution. nih.gov Further research into halogenated derivatives of 3-benzofurancarboxylic acids showed that specific methyl esters exhibited antifungal activity against C. albicans. researchgate.net The mechanism of action for some antifungal benzofurans has been proposed to involve the inhibition of fungal N-myristoyltransferase (NMT). nih.govresearchgate.net

Table 2: In Vitro Antifungal Activity (MIC) of Benzofuran-Triazole Hybrids

| Compound | C. albicans MIC (µg/mL) | C. neoformans MIC (µg/mL) | C. zeylanoides MIC (µg/mL) | T. rubrum MIC (µg/mL) | R. rubra MIC (µg/mL) | Source |

|---|---|---|---|---|---|---|

| 4f | >128 | 64 | 64 | 128 | 128 | nih.gov |

| 4o | >128 | 128 | >128 | >128 | >128 | nih.gov |

| Fluconazole (Control) | 1 | 4 | 16 | 32 | 16 | nih.gov |

Note: Data for specific compounds 4f and 4o are highlighted to illustrate the structure-activity relationships discussed.

Other Investigated Biological Activities (in vitro mechanistic studies)

Enzyme Inhibition Studies (e.g., Cholinesterase inhibition, Farnesyltransferase inhibition)

Beyond their antimicrobial properties, benzofuran derivatives have been identified as potent inhibitors of various enzymes implicated in human diseases.

Cholinesterase Inhibition: The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key strategy in managing Alzheimer's disease. nih.gov Phytochemical investigations have led to the isolation of several 2-arylbenzofuran derivatives that demonstrate significant inhibitory activity against BChE. nih.gov Six such derivatives showed more potent BChE inhibition (IC₅₀ values ranging from 2.5 to 32.8 µM) than the standard drug galantamine (IC₅₀ 35.3 µM), while exhibiting weak or no activity against AChE, indicating a high degree of selectivity. nih.gov For example, Cathafuran C was identified as the most potent and selective BChE inhibitor with a Ki value of 1.7 µM. nih.gov

Separately, a series of benzofuran-linked 1,2,4-triazoles were synthesized and evaluated for AChE inhibition. nih.gov One compound, 10d, which bears a 2,5-dimethoxyphenyl moiety, was found to be the most active anti-AChE agent in the series, with an IC₅₀ value of 0.55 ± 1.00 µM. nih.gov Another study on benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) derivatives also identified potent BChE inhibitors, with IC₅₀ values in the nanomolar to low micromolar range (0.054–2.7 µM). nih.gov

Other Enzyme Inhibition: The versatile benzofuran scaffold has been utilized to develop inhibitors for other key enzymes:

Monoamine Oxidase (MAO) Inhibition: New benzofuran–thiazolylhydrazone derivatives have been shown to be potent inhibitors of MAO-A. One compound, 2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole, displayed an IC₅₀ value of 0.073 ± 0.003 μM against the MAO-A isoenzyme. nih.gov

Phosphodiesterase 4 (PDE4) Inhibition: Researchers have successfully replaced the common 3,4-dialkoxyphenyl substructure found in many PDE4 inhibitors with a 2-alkyl-7-methoxybenzofuran unit. This modification led to the development of potent PDE4 inhibitors. nih.gov

Farnesyltransferase (FTase) Inhibition: Farnesyltransferase inhibitors represent a class of anticancer agents. nih.gov While many heterocyclic compounds are investigated as FTIs, this remains an area for further exploration for specific this compound derivatives. nih.gov

Table 3: Enzyme Inhibitory Activity of Selected Benzofuran Derivatives

| Compound Class | Target Enzyme | IC₅₀ Value | Source |

|---|---|---|---|

| 2-Arylbenzofuran Derivatives | Butyrylcholinesterase (BChE) | 2.5 - 32.8 µM | nih.gov |

| Cathafuran C | Butyrylcholinesterase (BChE) | Ki = 1.7 µM | nih.gov |

| Benzofuran-triazole (10d) | Acetylcholinesterase (AChE) | 0.55 ± 1.00 µM | nih.gov |

| Benzofuran-2-carboxamide-N-benzyl pyridiniums | Butyrylcholinesterase (BChE) | 0.054 - 2.7 µM | nih.gov |

Advanced Characterization Techniques for Structural Elucidation of 3 Phenyl 4,5,6,7 Tetrahydro 1 Benzofuran and Its Derivatives

High-Resolution Spectroscopic Analysis (NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental tools for the initial structural elucidation of newly synthesized molecules. Each technique provides unique and complementary information about the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For 3-Phenyl-4,5,6,7-tetrahydro-1-benzofuran, ¹H and ¹³C NMR spectra would provide key information.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the phenyl group, the olefinic proton on the furan (B31954) ring, and the aliphatic protons of the saturated tetrahydrocyclohexane ring. The chemical shifts (δ) and coupling constants (J) would confirm the connectivity and relative positions of these protons. For instance, ¹H NMR data for the related aromatic compound 3-Phenyl-benzofuran shows aromatic protons in the range of δ 7.2-7.9 ppm. spectrabase.com In the case of the target compound, one would expect to see distinct multiplets for the four methylene (B1212753) groups (-CH₂-) of the tetrahydrofuran (B95107) ring, likely in the δ 1.5-2.8 ppm range.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The spectrum for 3-Phenyl-benzofuran shows signals for the aromatic carbons, including those of the phenyl substituent and the benzofuran (B130515) core. spectrabase.com For this compound, one would anticipate signals corresponding to the phenyl group (approx. δ 125-140 ppm), the furan ring (approx. δ 110-150 ppm), and the saturated carbons of the cyclohexane (B81311) moiety (approx. δ 20-30 ppm).

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. For a derivative like 4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran , the IR spectrum displays key absorptions that confirm its structure. nist.gov For the 3-phenyl derivative, the spectrum would be expected to show:

C-H stretching vibrations for the aromatic phenyl ring (~3100-3000 cm⁻¹).

C-H stretching for the sp² carbon on the furan ring (~3150-3100 cm⁻¹).

C-H stretching for the sp³ carbons of the saturated ring (~2950-2850 cm⁻¹).

C=C stretching vibrations for both the aromatic and furan rings (~1600-1450 cm⁻¹).

A strong C-O-C stretching vibration for the furan ether linkage (~1250-1050 cm⁻¹).

Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental composition. Electron ionization (EI) mass spectrometry often leads to fragmentation, providing a fingerprint that can help elucidate the molecule's structure. For 4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran , the mass spectrum shows a molecular ion peak corresponding to its molecular weight, confirming its identity. nist.gov For this compound (C₁₄H₁₄O), the molecular ion peak would be expected at an m/z value corresponding to its molecular weight (198.10 g/mol ).

| Technique | Compound | Observed Features | Reference |

|---|---|---|---|

| IR Spectroscopy | 4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran | Displays characteristic C-H (sp³, sp²), C=C, and C-O-C stretching vibrations confirming the core structure. | nist.gov |

| Mass Spectrometry (EI) | 4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran | Molecular Ion (M⁺) peak at m/z = 150, corresponding to the molecular weight of C₁₀H₁₄O. | nist.gov |

| ¹³C NMR | 3-Phenyl-benzofuran | Signals observed for aromatic carbons of the phenyl group and benzofuran core. Solvent: CDCl₃. | spectrabase.com |

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

While spectroscopy determines the connectivity of atoms, single-crystal X-ray diffraction (SC-XRD) provides the definitive, three-dimensional structure of a molecule in the solid state. This technique is indispensable for resolving ambiguities in stereochemistry and determining the absolute configuration of chiral centers.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal lattice is used to calculate the electron density map of the molecule, revealing the precise positions of each atom. For chiral molecules that crystallize in a non-centrosymmetric space group, the anomalous dispersion effect can be used to determine the absolute configuration without the need for a heavy atom.

While a crystal structure for this compound is not publicly available, the structure of a related derivative, 2,4,6,7-Tetramethyl-3-phenylsulfinyl-1-benzofuran , illustrates the power of the technique. researchgate.net The analysis confirmed its molecular structure and provided detailed information on bond lengths, bond angles, and the planarity of the benzofuran ring system. researchgate.net The phenyl ring was found to be nearly perpendicular to the benzofuran plane. researchgate.net Such data is crucial for understanding structure-activity relationships and for computational modeling studies.

| Parameter | Value | Compound Information | Reference |

|---|---|---|---|

| Compound Name | 2,4,6,7-Tetramethyl-3-phenylsulfinyl-1-benzofuran | This data serves as an example of the information obtained from an SC-XRD experiment on a related benzofuran derivative. | researchgate.net |

| Formula | C₁₈H₁₈O₂S | ||

| Crystal System | Orthorhombic | ||

| Space Group | Pna2₁ | ||

| a (Å) | 18.019 (4) | ||

| b (Å) | 7.7120 (15) | ||

| c (Å) | 11.339 (2) |

Chiroptical Methods for Enantiomeric Purity Assessment

Many benzofuran derivatives are chiral, and their biological activity is often enantiomer-specific. Therefore, assessing the enantiomeric purity (or enantiomeric excess, e.e.) of a sample is critical. Chiroptical methods, which rely on the differential interaction of enantiomers with polarized light, are central to this task.

Polarimetry This classical technique measures the optical rotation ([α]) of a chiral compound in solution. The magnitude and sign of the rotation are characteristic of the compound and its enantiomeric purity. For example, a sample of 4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran is reported to have an optical activity of [α]²⁵/D +90° (c = 10 in methanol), indicating it is an enantiomerically enriched sample. sigmaaldrich.com

Circular Dichroism (CD) Spectroscopy CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. This technique provides information about the stereochemical features of a molecule. Studies on other functionalized benzofurans have used CD spectroscopy to probe their interactions with biological macromolecules like proteins, demonstrating how these derivatives can alter the protein's secondary structure. nih.gov Furthermore, research on related 2,3-dihydro-1-benzofuran chromophores has established a helicity rule where the P/M helicity of the heterocyclic ring corresponds to a negative/positive CD signal, allowing for the assignment of absolute configuration. rsc.org

Chiral High-Performance Liquid Chromatography (HPLC) For the quantitative determination of enantiomeric purity, chiral HPLC is the most widely used method. This technique involves separating the enantiomers on a chiral stationary phase (CSP). The differential interaction between the enantiomers and the chiral selector leads to different retention times, allowing for their separation and quantification. The relative area of the two enantiomer peaks in the chromatogram gives a direct measure of the enantiomeric excess. This method has been successfully applied to the atropisomers of other N-aryl heterocyclic derivatives, demonstrating its utility in resolving and quantifying chiral isomers. nih.gov

Future Research Directions and Perspectives for 3 Phenyl 4,5,6,7 Tetrahydro 1 Benzofuran Research

Development of Eco-Friendly and Sustainable Synthetic Routes

The future of pharmaceutical manufacturing is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. For 3-Phenyl-4,5,6,7-tetrahydro-1-benzofuran and its derivatives, moving beyond traditional synthetic methods is a key objective.

Future research should prioritize the development of catalytic systems that are both efficient and environmentally benign. The exploration of heterogeneous solid catalysts, such as zeolites and polyoxometalates, offers a promising avenue. frontiersin.orgnih.gov These materials can facilitate reactions with high selectivity under milder conditions and have the significant advantage of being easily separable and reusable, which is crucial for industrial-scale production. frontiersin.org

Table 1: Comparison of Conventional vs. Future Sustainable Synthetic Approaches

| Feature | Conventional Synthesis | Sustainable Future Routes |

|---|---|---|

| Catalysts | Homogeneous, often toxic metal catalysts | Heterogeneous, reusable solid acids (e.g., zeolites), organocatalysts |

| Energy Input | High-temperature reflux | Ultrasound irradiation, microwave synthesis |

| Solvents | Volatile organic compounds (VOCs) | Water, polyethylene (B3416737) glycol (PEG), ionic liquids |

| Efficiency | Multi-step, purification between steps | One-pot multicomponent reactions (MCRs) |

| Byproducts | Significant chemical waste | Minimal waste, high atom economy |

Advanced Computational Modeling for Rational Design and Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new molecules with enhanced potency and specificity. For the this compound scaffold, in silico methods are crucial for navigating the vast chemical space of possible derivatives and for optimizing their interactions with biological targets.

Future research will heavily rely on molecular docking simulations to predict the binding affinity and orientation of novel analogues within the active sites of target proteins. nih.govresearchgate.net Such studies can guide the synthetic efforts by identifying which structural modifications are most likely to improve biological activity. For instance, docking studies have been successfully used to confirm that certain benzofuran (B130515) derivatives bind to the hinge region of the adenosine (B11128) triphosphate (ATP)-binding site of kinases like EGFR, providing a clear rationale for their inhibitory effects. researchgate.net

Beyond simple docking, quantitative structure-activity relationship (QSAR) studies will be instrumental in building predictive models that correlate specific structural features with biological activity. These models can accelerate the optimization process by allowing for the virtual screening of large compound libraries. Furthermore, advanced techniques like molecular dynamics (MD) simulations can provide deeper insights into the dynamic behavior of the ligand-protein complex, revealing key interactions and conformational changes that are essential for the mechanism of action. In silico design strategies can also be employed to optimize metabolic pathways for the production of these compounds in engineered microorganisms, a forward-looking approach to sustainable chemical manufacturing. nih.govnih.gov

Exploration of Novel Biological Targets and Mechanistic Pathways (in vitro)

While the benzofuran core is known for a range of biological activities, a key future direction is to systematically explore novel molecular targets for this compound derivatives and to elucidate their precise mechanisms of action through rigorous in vitro studies.

The anticancer potential of the broader benzofuran class provides a fertile ground for investigation. Research has shown that some derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov This suggests that the microtubule network is a viable target for this class of compounds. Other identified targets for benzofuran-based molecules include key signaling proteins involved in cancer progression, such as:

Protein Kinases: Inhibition of kinases like Glycogen Synthase Kinase-3β (GSK-3β), mTOR, and Cyclin-Dependent Kinases (CDKs) has been reported, highlighting the potential of these compounds to interfere with cell growth and proliferation pathways. nih.govresearchgate.net

Hypoxia-Inducible Factor (HIF-1): Targeting the HIF-1 pathway is a promising strategy against tumors that are resistant to conventional therapies. nih.gov

Future in vitro studies should employ a battery of assays to screen for activity against a wider panel of cancer cell lines and to identify new, unexplored targets. Techniques such as differential scanning fluorimetry (thermal shift assays) can be used to identify direct protein binding partners from a complex cellular lysate. Once a target is validated, detailed enzymatic and cell-based assays are necessary to quantify the inhibitory potency and to understand the downstream cellular consequences, such as the induction of apoptosis or the disruption of specific signaling cascades.

Table 2: Potential in vitro Investigated Targets for Tetrahydrobenzofuran Derivatives

| Target Class | Specific Example | Potential Effect |

|---|---|---|

| Cytoskeletal Proteins | Tubulin | Inhibition of polymerization, G2/M cell cycle arrest |

| Protein Kinases | GSK-3β, mTOR, EGFR | Disruption of cell signaling and proliferation |

| Transcription Factors | HIF-1 | Inhibition of tumor adaptation to hypoxia |

| Metabolic Enzymes | Glucokinase (GLK) | Modulation of glucose metabolism |

| Neurotransmitter Enzymes | Acetylcholinesterase (AChE) | Potential in neurodegenerative disease research |

Interdisciplinary Research Integrating Synthesis, Computation, and Biology

The most significant breakthroughs in the study of this compound will emerge from a highly integrated, interdisciplinary research paradigm. The linear approach of siloed disciplines is being replaced by a dynamic, cyclical workflow where synthesis, computation, and biology continually inform one another.

A modern research program would operate as follows:

Design & Predict: Computational chemists design a virtual library of novel this compound analogues and use molecular docking and QSAR to predict their affinity for a panel of high-value biological targets. researchgate.net

Synthesize & Purify: Synthetic chemists, guided by the computational predictions, utilize sustainable and efficient methods (e.g., ultrasound-assisted MCRs) to synthesize the most promising candidates. rsc.org

Test & Validate: Biologists perform in vitro assays to measure the actual activity of the synthesized compounds against the intended targets, confirming or challenging the computational predictions. nih.gov

Analyze & Refine: The combined data from computational predictions and experimental results are analyzed. Structure-activity relationships (SAR) are established, providing crucial insights that feed back into the design of the next generation of molecules. scilit.com This iterative cycle of design-synthesis-testing allows for a more rapid and intelligent optimization of the lead scaffold, ultimately accelerating the journey from a promising molecule to a potential therapeutic agent.

This integrated strategy, which combines the predictive power of in silico tools with the practical application of green synthetic chemistry and rigorous biological evaluation, represents the most robust and efficient path forward for unlocking the full potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Phenyl-4,5,6,7-tetrahydro-1-benzofuran, and how do reaction conditions influence regioselectivity?

- Methodology : The compound can be synthesized via [3+2] cycloaddition reactions, as demonstrated in analogous benzofuran systems. For example, nitrile oxide intermediates react with alkenes to form dihydroisoxazole derivatives, with regiochemistry confirmed by X-ray crystallography . Solvent polarity, temperature, and catalyst choice (e.g., Lewis acids) critically affect regioselectivity. Computational modeling (e.g., DFT at M06-2X/6-31G(d) level) helps predict transition states and optimize conditions .

Q. How is the structural conformation of the tetrahydrobenzofuran ring analyzed experimentally and computationally?

- Methodology : Ring puckering coordinates, as defined by Cremer and Pople, quantify deviations from planarity using crystallographic data . Software like SHELXL refines atomic positions, while ORTEP-3 generates graphical representations of thermal ellipsoids and puckering amplitudes . For dynamic conformers, NMR coupling constants and DFT-based geometry optimizations provide complementary insights .

Q. What are common functionalization strategies for modifying the phenyl or tetrahydrofuran moieties in this compound?

- Methodology : Electrophilic aromatic substitution (e.g., nitration, halogenation) targets the phenyl ring, while the tetrahydrofuran ring undergoes oxidation to ketones or epoxidation. Nucleophilic trapping agents like menthofuran (a tri-substituted furan) enable regioselective modifications, as shown in tannin depolymerization studies . Reaction progress is monitored via LC-MS or in situ IR spectroscopy.

Advanced Research Questions

Q. How do substituents on the phenyl ring influence biological activity, and how can contradictory SAR data be resolved?

- Methodology : In Mycobacterium tuberculosis inhibitors, hydrophobic substituents (e.g., tert-butyl) enhance pantothenate synthetase inhibition, while polar groups reduce activity . Contradictions arise from assay variability (e.g., enzyme vs. cell-based). Resolve discrepancies using isothermal titration calorimetry (ITC) to measure binding constants and molecular dynamics simulations to probe ligand-protein interactions .

Q. What computational approaches are used to predict hydrogen-bonding networks in crystalline derivatives of this compound?

- Methodology : Graph set analysis (Etter’s formalism) classifies hydrogen-bond motifs (e.g., chains, rings) in crystal structures . Software like Mercury (CCDC) visualizes packing patterns, while CrystalExplorer calculates interaction energies (e.g., Hirshfeld surfaces) to rationalize polymorphism .

Q. How can crystallographic refinement challenges (e.g., twinning, disorder) be addressed for derivatives of this compound?

- Methodology : SHELXL’s TWIN/BASF commands model twinned data, and the SQUEEZE algorithm (PLATON) corrects for solvent disorder . High-resolution synchrotron data (λ < 1 Å) improves precision for puckering parameter determination .

Q. What experimental and theoretical methods explain discrepancies in reaction yields for stereoselective syntheses?

- Methodology : Kinetic vs. thermodynamic control is assessed via variable-temperature NMR. Transition-state ensembles from metadynamics simulations (e.g., using GROMACS) identify competing pathways. Chiral HPLC separates enantiomers, and ECD spectroscopy validates absolute configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.